1,7-Heptanediol, 4,4-difluoro- is a fluorinated organic compound with significant relevance in various fields of chemistry and materials science. Its molecular formula is , and it is recognized for its unique structural properties and potential applications. This compound falls under the category of diols, specifically a linear aliphatic diol with two hydroxyl groups located at the terminal positions of a seven-carbon chain.
The compound can be synthesized through various chemical processes, primarily involving the reaction of 1,7-heptanediol with hydrofluoric acid to introduce fluorine atoms into the molecule. The synthesis methods are well-documented in chemical literature, showcasing both laboratory-scale and industrial-scale procedures.
1,7-Heptanediol, 4,4-difluoro- is classified as:
The synthesis of 1,7-heptanediol, 4,4-difluoro- typically involves several key steps:
The synthesis requires careful handling of reagents such as hydrofluoric acid due to its corrosive nature. Reaction conditions must be optimized to achieve maximum conversion rates while minimizing side reactions.
1,7-Heptanediol, 4,4-difluoro- can participate in various chemical reactions:
Common reagents for these reactions include:
The conditions for these reactions must be carefully controlled to ensure selectivity and yield.
The mechanism of action for 1,7-heptanediol, 4,4-difluoro- primarily involves its interaction with biological macromolecules and metal ions. The hydroxyl groups can form hydrogen bonds with proteins or nucleic acids, influencing their structure and activity. Additionally, the presence of fluorine enhances lipophilicity and stability against metabolic degradation .
These properties make it suitable for various applications in organic synthesis and materials science.
1,7-Heptanediol, 4,4-difluoro- has several scientific uses:
The strategic incorporation of fluorine atoms at the C4 position of 1,7-heptanediol presents distinctive synthetic challenges due to the aliphatic chain length, steric considerations, and the necessity for precise difluoro substitution. Unlike aromatic fluorination, aliphatic systems require specialized methodologies to overcome inherent reactivity limitations. Recent advances have enabled targeted difluoromethylene (–CF₂–) group installation while preserving terminal hydroxyl functionality, leveraging innovations in reagent design, catalytic systems, and engineering approaches.
Electrophilic and nucleophilic pathways constitute the primary fluorination strategies for aliphatic diols like 1,7-heptanediol. Electrophilic agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® enable direct C–H fluorination but often suffer from regioselectivity issues in unactivated chains. For 4,4-difluoro installation, deoxyfluorination of diketo precursors using reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) provides superior control. This approach first involves oxidation of the diol to a 1,7-dicarbonyl compound, followed by simultaneous fluorination at both carbonyl centers. Recent studies demonstrate that gem-difluorination yields for C7 diketo precursors exceed 85% when using excess fluorinating agent under anhydrous conditions at –78°C to 0°C [4] [5].
Nucleophilic fluorination via halogen exchange (Halex) remains limited for aliphatic systems due to demanding conditions; however, activated substrates like 4,4-dihaloheptanediols undergo efficient conversion with silver(I) fluoride or potassium fluoride (KF)/phase-transfer catalysts in polar aprotic solvents. The table below compares key methodologies:
Table 1: Fluorination Methodologies for 4,4-Difluoroheptanediol Precursors
Strategy | Reagents/Conditions | Conversion (%) | –CF₂– Selectivity | Limitations |
---|---|---|---|---|
Electrophilic C–H | NFSI, Ru photocatalyst, 25°C, 24h | 15-30 | Moderate | Over-fluorination, OH protection needed |
Carbonyl Deoxyfluorination | Deoxo-Fluor®, DCM, –78°C → 25°C, 12h | 85-95 | High | Moisture sensitivity, stoichiometric waste |
Halex Exchange | AgF, DMF, 100°C, 48h | 70-80 | High | Silver cost, halogenation required |
Introducing chirality at fluorinated centers adjacent to C4 (e.g., 4-fluoro-4-hydroxy derivatives) requires enantioselective catalysis. Chiral iodine(III) catalysts (e.g., C-symmetric iodoarenes) enable asymmetric fluorocyclization of heptadienol precursors using boron trifluoride diethyl etherate (BF₃·Et₂O) as a combined Lewis acid/fluoride source. This method achieves >90% ee for trans-4,5-disubstituted oxazine intermediates that undergo reductive ring opening to yield enantiomerically enriched 4-fluoro-1,7-diols [5].
Alternatively, chiral Lewis acid complexes (e.g., Cu/bisoxazoline) catalyze Michael additions to fluorinated enolates derived from 1,7-dicarbonyls. A notable example involves β-fluorination of α,β-unsaturated esters using Selectfluor® followed by stereoselective carbonyl reduction. While asymmetric hydrogenation of 4,4-difluoro-7-hydroxyheptan-1-one remains challenging due to the electron-withdrawing –CF₂– group, enzymatic reduction using ketoreductases provides 70–80% ee and 60% isolated yield for the R-alcohol, enabling kinetic resolution [5] [6].
Radical decarboxylative fluorination bypasses prefunctionalization requirements for aliphatic chains. Photoredox-catalyzed reactions using α-sulfonyl carboxylic acids (e.g., 3-(benzothiazol-2-ylsulfonyl)propanoic acid) and Selectfluor® generate •CF₂R radicals that add across alkenes. For 1,7-heptanediol synthesis, acrylate esters serve as radical acceptors, where termination via hydrogen atom transfer (HAT) yields 4,4-difluorooctanedioic acid derivatives. Subsequent dihydroxylation achieves the target diol [4].
Notably, iridium photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) under blue light enable decarboxylative-desulfonylative gem-difunctionalization at C4. This three-component cascade assembles alkyl fluorides with concurrent C–C bond formation, achieving 65–78% yields for fluorinated C7–C9 chains. Kinetic studies confirm radical polarity matching governs selectivity: nucleophilic alkyl radicals (e.g., •CH₂CF₂CO₂Et) preferentially abstract fluorine from Selectfluor® over undesired alkene addition (kF/kadd > 50:1) [4].
Solvent polarity, hydrogen-bonding capacity, and fluorophilicity critically impact fluorination yields and kinetics. Polar aprotic solvents (DMF, DMSO, NMP) enhance KF solubility for nucleophilic routes but promote elimination side products in dehydrohalogenation. Conversely, fluorous solvents (e.g., perfluorohexane) improve phase separation of fluorinated intermediates but impede mass transfer.
Ionic liquids like [Bmim][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) uniquely address multiple challenges: they dissolve both KF (up to 15 wt%) and organic diol precursors while suppressing side reactions via electrostatic stabilization. For 4,4-difluoro installation via KF halogen exchange, [Bmim][BF₄]/toluene biphasic systems achieve 92% conversion at 120°C—40% higher than DMF controls—attributed to enhanced anion activation and reduced lattice energy [2] [7].
Water co-solvents also facilitate fluoride dissolution; DFT calculations reveal H₂O molecules reduce KF aggregation energy by 35 kcal/mol. In DMSO/H₂O (94.6:5.4 v/v), KF exists as [F(H₂O)₄]⁻ clusters, enabling 75% yield in 4-chloroheptanediol fluorination at 180°C without phase-transfer catalysts [7].
Table 2: Solvent Parameters Influencing Fluorination Efficiency
Solvent System | KF Solubility (mmol/L) | Reaction Temp (°C) | 4,4-Difluoro Yield (%) | Key Advantage |
---|---|---|---|---|
DMF (anhydrous) | 120 | 100 | 45 | High substrate solubility |
[Bmim][BF₄]/Toluene | 220 | 120 | 92 | Low viscosity, anion activation |
DMSO/H₂O (94.6:5.4) | 185 | 180 | 75 | Low cost, reduced aggregation |
Perfluoro(2-butyltetrahydrofuran) | 8 | 80 | 28 | Product isolation ease |
Translating batch fluorination to continuous flow addresses exothermicity, mixing, and reagent handling hazards. However, 4,4-difluoro-1,7-heptanediol synthesis presents specific scalability hurdles: (1) solids management (KF precipitation); (2) corrosion from HF byproducts; and (3) residence time distribution for slow SN2 steps. Modular microfluidic systems resolve these via:
Notably, flow systems using benzoyl fluoride as a latent HF source achieve safer in situ anhydride formation (from dicarboxylic acids), followed by fluorination. A packed-bed reactor with immobilized lipase and KF/Al₂O₃ delivers 4,4-difluoroheptanedioic acid at 9.2 g/h with 88% yield—demonstrating viability for metric-ton production [3] [7].
Table 3: Continuous Flow System Optimization for Difluorinated Diol Synthesis
Reactor Configuration | Fluorination Agent | Productivity (g/h/L) | Key Innovation |
---|---|---|---|
PFA Tubular (3-stage) | Deoxo-Fluor® | 5.8 | Temperature zoning, corrosion resistance |
Gas-Liquid Microfluidic | KF in [Bmim][BF₄] | 7.3 | Bubble-enhanced mixing, solids handling |
Packed-Bed (Enzyme/KF) | Benzoyl fluoride | 9.2 | Multistep cascade, immobilized reagents |
Photoredox Chip | Selectfluor® | 1.5 | LED irradiation, 30 min residence |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7